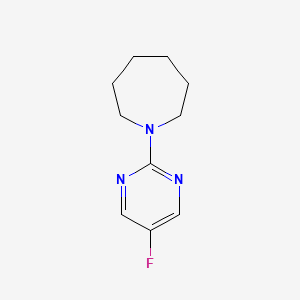

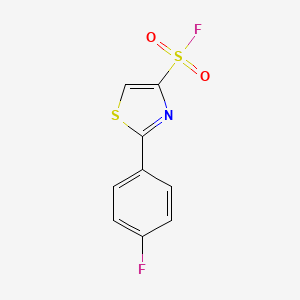

1-(5-氟嘧啶-2-基)氮代辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “1-(5-Fluoropyrimidin-2-yl)azepane” has been described in several studies. For instance, an efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-Transaminase Biocatalyst in a Two-Phase System has been reported . Another study describes the use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .Chemical Reactions Analysis

The chemical reactions involving “1-(5-Fluoropyrimidin-2-yl)azepane” can be complex and depend on the specific conditions and reagents used. One study describes the use of a packed-bed reactor for a continuous flow biotransformation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Fluoropyrimidin-2-yl)azepane” can be determined using various analytical techniques. The compound has a molecular formula of CHFNO and an average mass of 114.078 Da .科学研究应用

基于结构的优化和蛋白激酶抑制

对包括与 1-(5-氟嘧啶-2-基)氮杂环己烷相关的化合物在内的氮杂环己烷衍生物的探索,已导致蛋白激酶抑制剂开发的重大进展。具体而言,氮杂环己烷衍生物已针对其对蛋白激酶 B (PKB-α) 和蛋白激酶 A (PKA) 的抑制活性进行了评估,某些化合物显示出血浆稳定性和高活性水平。分子建模和晶体结构分析有助于优化这些化合物,加深了对它们的结合相互作用以及配体和靶蛋白的随之而来的构象变化的理解。这项研究强调了氮杂环己烷衍生物在开发靶向蛋白激酶的新型治疗剂方面的潜力 (Breitenlechner 等,2004)。

激酶抑制剂的关键中间体的合成

来自河流弧菌 (Vf-ATA) 的胺转氨酶的共价固定及其在合成 JAK2 激酶抑制剂 AZD1480 的关键中间体 (S)-1-(5-氟嘧啶-2-基)-乙胺中的应用,代表了另一个重要的应用。该工艺采用连续流动生物转化结合绿色助溶剂,展示了一种生产对激酶抑制剂合成至关重要的光学纯中间体的有效且环保的方法 (Semproli 等,2020)。

用于氮杂环己烷合成的铜催化功能化

铜催化的形式 [5 + 2] 氮杂环化过程也取得了最新进展,该过程促进了氮杂环己烷的合成,包括那些含有 1-(5-氟嘧啶-2-基) 部分的氮杂环己烷。该方法允许选择性地官能化远端的未活化的 C(sp3)-H 键,提供广泛的底物范围,从而能够对药物和天然产物进行后期修饰。所提出的涉及 1,5-氢原子转移的自由基机制突出了通过 C-N 键形成构建氮杂环己烷基序的创新方法 (Yang 等,2022)。

安全和危害

未来方向

属性

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUIABZWBXLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyrimidin-2-yl)azepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2723590.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)

![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)

![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)